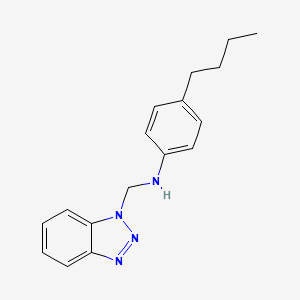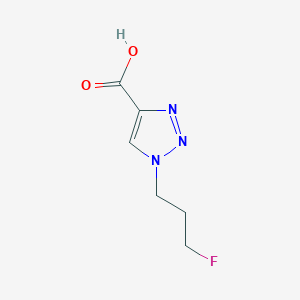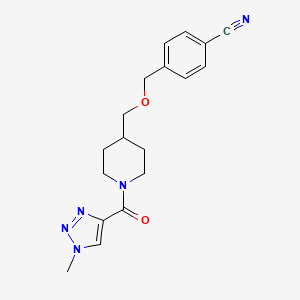![molecular formula C24H18FN3O B2604492 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-21-0](/img/structure/B2604492.png)
1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . This class of compounds has been studied for over 100 years and is known to exhibit a variety of biological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrazoloquinolines are known to participate in a variety of chemical reactions due to the reactivity of the pyrazole and quinoline moieties .Aplicaciones Científicas De Investigación
Scientific Research Applications of 1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Fluorescence Applications
- Quinoline derivatives, including pyrazoloquinolines, are recognized for their efficacy as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems. Their applications are significant in the context of DNA fluorophores, particularly those based on fused aromatic systems. This importance stems from their sensitivity and selectivity, making them valuable in research for developing new compounds with enhanced properties (Aleksanyan & Hambardzumyan, 2013).
Photophysical Characterization
- Pyrazoloquinoline derivatives demonstrate potential in luminescence and electroluminescence applications. Their optical absorption and fluorescence emission spectra, particularly in different solvent polarities, have been a subject of study. This research is instrumental in understanding their photophysical characteristics, which are crucial for applications in materials science (Gąsiorski et al., 2018).
Cellular Imaging Applications
- Certain pyrazoloquinoline derivatives exhibit staining properties in cultured HeLa cells and can be utilized as fluorophores that bind with protein molecules. This application is particularly relevant in the field of cellular imaging, where these compounds can facilitate the visualization of cellular components and processes (Majumdar et al., 2014).
Antimicrobial Properties
- Pyrazoloquinoline derivatives have been explored for their antimicrobial properties. This includes studies on their efficacy against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents (El-Gamal et al., 2016).
Photophysical and Electrochemical Properties
- The introduction of fluorine atoms into pyrazoloquinoline molecules modifies crucial properties like fluorescence quantum efficiency and HOMO and LUMO levels. These changes are significant for applications that require specific photophysical or electrochemical characteristics. The altered basicity of these molecules also makes them more resistant to proton donors, which can be advantageous in certain chemical environments (Szlachcic & Uchacz, 2018).
Reversible Quenching of Fluorescence
- Pyrazoloquinoline derivatives, known for their organic fluorescence efficiency, can undergo reversible quenching of fluorescence in the presence of protic acid. This property is critical for applications in light-emitting devices, where stability and control over fluorescence are essential (Mu et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-9-11-16(12-10-15)22-20-14-26-23-19(7-4-8-21(23)29-2)24(20)28(27-22)18-6-3-5-17(25)13-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSSHUYULDDDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2604409.png)



![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2604417.png)
![1-Prop-2-enoyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2604418.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2604421.png)
![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2604425.png)
![Ethyl 4-((4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2604427.png)

![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)
